BenchChemオンラインストアへようこそ!

Mito-apocynin (C2)

Mitochondrial Targeting Subcellular Localization TPP⁺ Conjugate

Mito-apocynin (C2) is the only mitochondria-targeted NOX2 inhibitor achieving several-hundred-fold accumulation in the mitochondrial matrix via its TPP⁺ moiety, overcoming the poor permeability of unmodified apocynin. Validated in MPTP and MitoPark Parkinson's models at low oral doses (3–10 mg/kg), it attenuates microglial activation, gp91phox expression, and oxidative damage. Unlike non-targeted inhibitors (DPI, generic antioxidants), its mitochondrial specificity enables precise dissection of ROS signaling. Also applicable in LPS endotoxemia and emerging hepatocellular carcinoma research. Choose Mito-apocynin (C2) for unmatched subcellular precision in mitochondrial oxidative stress studies.

Molecular Formula C28H27BrNO3P
Molecular Weight 536.4 g/mol
Cat. No. B2522044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMito-apocynin (C2)
Molecular FormulaC28H27BrNO3P
Molecular Weight536.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)NCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O.[Br-]
InChIInChI=1S/C28H26NO3P.BrH/c1-32-27-21-22(17-18-26(27)30)28(31)29-19-20-33(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-18,21H,19-20H2,1H3,(H-,29,30,31);1H
InChIKeyVCBKDUGPZYICTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Mito-apocynin (C2): A Mitochondria-Targeted Triphenylphosphonium-Conjugated Apocynin Derivative for NOX2 Inhibition Research


Mito-apocynin (C2) (CAS: 1254044-41-1) is an orally bioavailable, mitochondria-targeted triphenylphosphonium (TPP⁺)-based compound synthesized by conjugating the apocynin moiety with a TPP⁺ cation via a two-carbon alkyl chain linker . With a molecular weight of 536.4 g/mol and molecular formula C₂₈H₂₇BrNO₃P, Mito-apocynin (C2) is a member of the mitochondrial-targeted antioxidant class that exhibits antineuroinflammatory activity through inhibition of NOX2 (NADPH oxidase 2) activation and attenuation of mitochondrial oxidative damage [1]. Unlike its parent compound apocynin, the TPP⁺ moiety drives selective accumulation within mitochondria, enabling targeted modulation of mitochondrial ROS production [2].

Why Unmodified Apocynin or Non-Mitochondrial NOX Inhibitors Cannot Substitute for Mito-apocynin (C2)


Unmodified apocynin exhibits poor mitochondrial permeability and lacks subcellular targeting specificity, requiring substantially higher doses to achieve therapeutic effects in neurodegenerative models due to its inability to concentrate at the primary site of pathological ROS production [1]. Similarly, alternative NADPH oxidase inhibitors such as diphenyleneiodonium (DPI) and standard antioxidants lack the triphenylphosphonium (TPP⁺) moiety that enables Mito-apocynin (C2) to achieve up to several-hundred-fold accumulation within the mitochondrial matrix driven by the negative mitochondrial membrane potential [2]. Even closely related Mito-apocynin analogs with different alkyl chain lengths (e.g., C11 variant) exhibit distinct physicochemical properties and mitochondrial partitioning kinetics that preclude direct interchangeability .

Quantitative Comparative Evidence for Mito-apocynin (C2): Head-to-Head and Cross-Study Differentiation Data


Mitochondrial Targeting Efficiency: Mito-apocynin (C2) vs. Unconjugated Apocynin

Mito-apocynin (C2) achieves mitochondrial accumulation that is several-hundred-fold greater than unconjugated apocynin due to the triphenylphosphonium (TPP⁺) cation moiety, which drives electrophoretic uptake into the negatively charged mitochondrial matrix [1]. While apocynin distributes non-specifically throughout the cytosol with negligible mitochondrial enrichment, the TPP⁺ conjugation of Mito-apocynin (C2) enables its selective concentration at the primary subcellular site of pathological ROS generation in neurodegenerative and inflammatory conditions [2].

Mitochondrial Targeting Subcellular Localization TPP⁺ Conjugate

Effective Dose Comparison: Mito-apocynin (C2/C11) vs. Diapocynin in Parkinson's Disease Mouse Models

Mitochondrial targeting via TPP⁺ conjugation enables Mito-apocynin derivatives to achieve neuroprotective efficacy at substantially lower doses than the dimeric apocynin derivative diapocynin [1]. In the LRRK2^R1441G transgenic mouse model of Parkinson's disease, Mito-apocynin C11 (the C11 alkyl chain variant) administered orally at 3 mg/kg three times per week prevented hyposmia and motor coordination deficits, whereas diapocynin required 200 mg/kg administered three times per week to achieve comparable functional preservation in the same transgenic model [2].

Parkinson's Disease In Vivo Efficacy Dose Reduction

In Vivo Neuroprotection: Mito-apocynin (C2) Efficacy in MPTP Mouse Model of Parkinson's Disease

Mito-apocynin (C2) demonstrates quantifiable neuroprotective and anti-neuroinflammatory effects in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease . Oral administration of Mito-apocynin (C2) at 3 mg/kg daily for 12 days significantly attenuated MPTP-induced glial cell activation, suppressed proinflammatory cytokine upregulation, and reduced expression of inducible nitric oxide synthase (iNOS) and NOX2 components (gp91^phox) .

MPTP Model Dopaminergic Neuroprotection Neuroinflammation

MitoPark Transgenic Mouse Model: CNS Bioavailability and Behavioral Improvement with Mito-apocynin (C2)

In the MitoPark transgenic mouse model, which recapitulates progressive dopaminergic neurodegeneration through selective knockout of mitochondrial transcription factor A (TFAM) in dopaminergic neurons, Mito-apocynin (C2) demonstrated excellent central nervous system bioavailability following oral administration [1]. Treatment with Mito-apocynin (C2) at 10 mg/kg orally three times per week significantly improved locomotor activity and motor coordination, and partially attenuated severe nigrostriatal degeneration compared to vehicle-treated controls [2].

MitoPark Mice CNS Bioavailability Locomotor Recovery

NOX2 Inhibition Specificity: Mito-apocynin (C2) Mitochondrial NOX2 Targeting vs. Broad-Spectrum NOX Inhibitors

Mechanistic studies reveal that Mito-apocynin (C2) inhibits NOX2 activation specifically within the mitochondrial compartment, distinguishing it from non-targeted NOX inhibitors such as diphenyleneiodonium (DPI) or GKT137831 which lack subcellular targeting [1]. In MitoPark mice and cell culture models of neuroinflammation, Mito-apocynin (C2) treatment inhibited NOX2 activation and reduced oxidative damage while simultaneously improving mitochondrial function parameters [2]. This dual action of mitochondrial-specific NOX2 inhibition coupled with mitochondrial function improvement is not observed with non-targeted NOX inhibitors.

NOX2 Inhibition NADPH Oxidase Mitochondrial ROS

Validated Research Application Scenarios for Mito-apocynin (C2) Based on Quantitative Evidence


Parkinson's Disease Preclinical Research: Mitochondrial Dysfunction and Neuroinflammation Studies

Mito-apocynin (C2) is validated for Parkinson's disease research applications requiring mitochondrial-targeted NOX2 inhibition. Based on evidence from MPTP mouse models showing significant attenuation of glial activation and NOX2 component (gp91^phox) expression at 3 mg/kg oral dosing [1], and MitoPark transgenic mouse data demonstrating CNS bioavailability and improved locomotor function at 10 mg/kg [2], this compound is appropriate for investigating mitochondrial oxidative stress mechanisms in dopaminergic neurodegeneration and evaluating neuroprotective interventions targeting mitochondrial NOX2 activity.

Neuroinflammation and Microglial Activation Research Across CNS Disorders

For studies of neuroinflammation where mitochondrial ROS production by activated microglia is a key pathogenic driver, Mito-apocynin (C2) offers mitochondrial-specific NOX2 inhibition distinct from non-targeted NOX inhibitors. Evidence from MitoPark mice demonstrates that Mito-apocynin (C2) inhibits NOX2 activation, reduces oxidative damage, and attenuates microglial activation while improving mitochondrial function [1]. This mechanistic profile supports applications in multiple sclerosis, traumatic brain injury, and age-related neuroinflammation research where mitochondrial NOX2 activity contributes to pathology [2].

Sepsis and Systemic Inflammation: LPS-Induced Endotoxemia Models

Mito-apocynin (C2) demonstrates protective effects in LPS-induced endotoxemia preclinical models relevant to sepsis research. In C57BL6 mice challenged with LPS (5 mg/kg, i.p.), Mito-apocynin (C2) administered at 30 mg/kg via oral gavage provided protection against endotoxin-induced systemic inflammation [1]. This application scenario extends Mito-apocynin (C2) utility beyond CNS disorders to systemic inflammatory conditions where mitochondrial oxidative stress and NOX2 activation are implicated in multi-organ dysfunction.

Hepatocellular Carcinoma Research: Mitochondrial ROS-Mediated Apoptosis Studies

Recent patent disclosures indicate that Mito-apocynin (C2) demonstrates significant anti-hepatocellular carcinoma activity through mitochondrial targeting mechanisms [1]. Unlike its neuroprotective applications where NOX2 inhibition reduces pathological ROS, in cancer cells Mito-apocynin (C2) induces oxidative stress and elevated mitochondrial ROS production that triggers apoptosis, effectively inhibiting HCC cell proliferation [2]. This context-dependent activity—protective in neurodegeneration yet pro-apoptotic in cancer cells—positions Mito-apocynin (C2) as a valuable tool for investigating mitochondrial ROS signaling duality in disease-specific contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mito-apocynin (C2)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.